N-[1-(2-methoxyethyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine
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Overview
Description
N-[1-(2-methoxyethyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is a synthetic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyethyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine typically involves the reaction of 1-(2-methoxyethyl)piperidine with 2-chloro-5-dimethylaminopyrimidine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like potassium carbonate or sodium hydride is used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to improve efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methoxyethyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Formation of N-[1-(2-methoxyethyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-one.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[1-(2-methoxyethyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(2-methoxyethyl)piperidin-3-yl]methanamine
- N-((1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl)methyl)-N-(2-methoxyethyl)-2-naphthamide
Uniqueness
N-[1-(2-methoxyethyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H24N4O |
---|---|
Molecular Weight |
264.37 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C14H24N4O/c1-12-9-15-14(16-10-12)17(2)13-5-4-6-18(11-13)7-8-19-3/h9-10,13H,4-8,11H2,1-3H3 |
InChI Key |
CGRZIFLIERUPPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)CCOC |
Origin of Product |
United States |
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